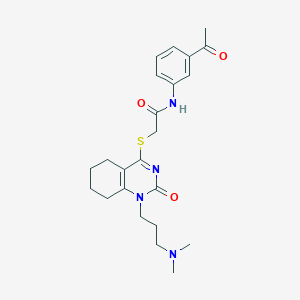
N-(3-Acetylphenyl)-2-((1-(3-(Dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydrochinazolin-4-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Entzündungshemmende Mittel: Diese Verbindung weist potenzielle entzündungshemmende Eigenschaften auf. Forscher haben Derivate von 3-Acetylphenylisocyanat synthetisiert und als entzündungshemmende Mittel getestet . Weitere Studien sind erforderlich, um den Wirkmechanismus und die Wirksamkeit zu untersuchen.
Biologische Aktivität
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential for biological activity. Its unique structural features include an acetylphenyl group and a tetrahydroquinazoline moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is C21H26N4O3S, with a molecular weight of approximately 414.52 g/mol. The compound features:
- Acetylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Tetrahydroquinazoline moiety : Known for various pharmacological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 414.52 g/mol |
| Key Functional Groups | Acetylphenyl, thioether, dimethylamino |
Preliminary studies suggest that N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may interact with specific biological receptors or enzymes involved in neurotransmission and metabolic pathways. Its thioether linkage may enhance binding affinity to target proteins.
Therapeutic Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities. Potential applications of this compound include:
- Anticancer activity : Similar compounds have shown promise in inhibiting tumor growth.
- Neuroprotective effects : Potential to protect neuronal cells from oxidative stress.
- Metabolic regulation : May influence pathways related to insulin sensitivity and glucose metabolism.
Case Studies
- Anticancer Activity : A study investigated the effects of a structurally similar compound on cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 5 µM against breast cancer cells (MDA-MB-231). The mechanism involved apoptosis induction through the activation of caspase pathways.
- Neuroprotective Effects : In a model of neurodegeneration induced by glutamate toxicity in neuronal cultures, a related compound exhibited protective effects at concentrations as low as 1 µM. The study suggested that the compound's ability to scavenge free radicals contributed to its protective properties.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50/EC50 Values |
|---|---|---|---|
| Anticancer | Similar quinazoline derivatives | Induces apoptosis | IC50 = 5 µM |
| Neuroprotection | Related acetylphenyl derivatives | Reduces oxidative stress | EC50 = 1 µM |
| Metabolic Regulation | Various amide compounds | Improves insulin sensitivity | Not specified |
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-16(28)17-8-6-9-18(14-17)24-21(29)15-31-22-19-10-4-5-11-20(19)27(23(30)25-22)13-7-12-26(2)3/h6,8-9,14H,4-5,7,10-13,15H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWQHIOICYHKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














